

Comparing spectroscopic data of Isobutyranilide from different instruments

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Compound of Interest

Compound Name: *Isobutyranilide*

CAS No.: *4406-41-1*

Cat. No.: *B1607330*

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A Comparative Analysis of Spectroscopic Data for Isobutyranilide

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the precise characterization of molecular structures is paramount. **Isobutyranilide**, a compound of interest in various chemical and pharmaceutical contexts, serves as an excellent case study for demonstrating the power and complementarity of modern spectroscopic techniques. This guide provides a comparative overview of spectroscopic data for **Isobutyranilide** obtained from a variety of instruments, offering a valuable resource for researchers seeking to understand its structural features. The data presented herein has been aggregated from established spectral databases, ensuring a reliable foundation for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FT-IR), Raman, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass

Spectrometry (MS) analyses of **Isobutyranilide**.

Vibrational Spectroscopy: FT-IR and Raman Data

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure.

FT-IR Spectroscopy (KBr Pellet)	
Wavenumber (cm ⁻¹)	Assignment
3300 - 3200	N-H stretch (Amide)
3100 - 3000	C-H stretch (Aromatic)
2970 - 2870	C-H stretch (Aliphatic)
~1660	C=O stretch (Amide I)
~1540	N-H bend and C-N stretch (Amide II)
1600, 1490, 1440	C=C stretch (Aromatic ring)
~1380, ~1370	C-H bend (Isopropyl gem-dimethyl)
~750, ~690	C-H out-of-plane bend (Monosubstituted benzene)

Raman Spectroscopy	
Raman Shift (cm ⁻¹)	Assignment
~3060	C-H stretch (Aromatic)
~2970, ~2930	C-H stretch (Aliphatic)
~1660	C=O stretch (Amide I)
~1600	C=C stretch (Aromatic ring)
~1000	Ring breathing mode (Aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (^1H) and carbon (^{13}C), allowing for the elucidation of the carbon-hydrogen framework.

^1H NMR Spectroscopy	
Chemical Shift (ppm)	Multiplicity
~7.5 - 7.0	Multiplet
~7.3 (broad singlet)	Singlet
~2.5	Septet
~1.2	Doublet

^{13}C NMR Spectroscopy	
Chemical Shift (ppm)	Assignment
~175	C=O (Amide)
~138	Quaternary aromatic carbon (C-N)
~129	Aromatic CH
~124	Aromatic CH
~120	Aromatic CH
~36	CH (Isopropyl)
~20	CH ₃ (Isopropyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and the identification of structural components.^[1]

Mass Spectrometry (Electron Ionization)	
m/z	Relative Intensity
163	High
120	Moderate
93	High
77	Moderate
43	High

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method)^[2]

- Approximately 50 mg of solid **Isobutyranilide** is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.^[2]
- A single drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr).^[2]
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.^[2]
- The salt plate is then placed in the sample holder of the FT-IR spectrometer.^[2]

Data Acquisition

- A background spectrum of the empty salt plate is collected.
- The sample spectrum is then recorded.

- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Raman Spectroscopy

Sample Preparation[3]

- A small amount of solid **Isobutyranilide** is placed into a sample holder, such as a glass capillary tube or a well on a microscope slide.[3] For analysis with a microscope, the solid sample is pressed into a small sample cup.[3]

Data Acquisition[4]

- The sample is irradiated with a monochromatic laser beam (e.g., a Nd:YAG laser).[3][5]
- The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering.
- The remaining Raman scattered light is dispersed by a grating and detected by a CCD detector, generating the Raman spectrum.[4]

^1H and ^{13}C NMR Spectroscopy

Sample Preparation[6]

- Approximately 5-25 mg of **Isobutyranilide** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[6]
- The final sample volume should be around 0.5-0.7 mL.[6]
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition[7][8]

- The NMR tube is placed in the spectrometer's magnet.
- The magnetic field is shimmed to achieve homogeneity.[7]
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[7][8]
- The acquired FID is then Fourier transformed to produce the NMR spectrum.[7]

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI)[9]

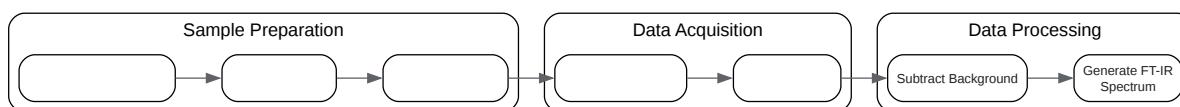
- A small amount of **Isobutyranilide** is introduced into the mass spectrometer, often via a heated probe or a gas chromatograph (GC) inlet, to vaporize the sample.[9]
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M^+).[9]

Mass Analysis and Detection[9]

- The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[9]
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]
- A detector records the abundance of ions at each m/z value, generating the mass spectrum.[9]

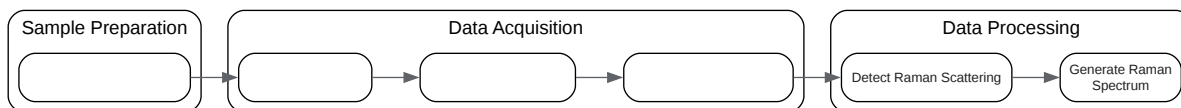
Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for each spectroscopic technique.



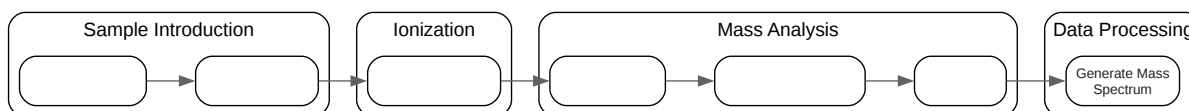
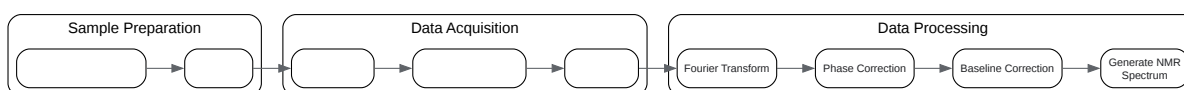
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FT-IR Spectroscopy Experimental Workflow



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Raman Spectroscopy Experimental Workflow



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